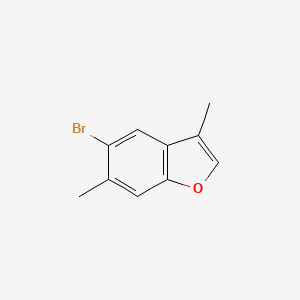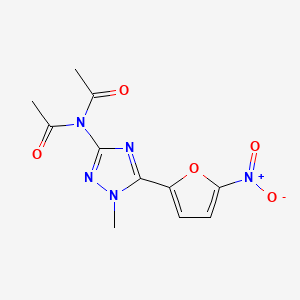
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium is a compound belonging to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a quinolinium core with a methylthio group and a sulphonatopropyl side chain, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the methylthio and sulphonatopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinium core can be reduced to form dihydroquinoline derivatives.
Substitution: The sulphonatopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and substituted quinolinium salts.
Scientific Research Applications
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other quinolinium derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium involves its interaction with molecular targets and pathways within biological systems. The quinolinium core can intercalate with DNA, leading to potential anticancer activity. The sulphonatopropyl group enhances the compound’s solubility and bioavailability, while the methylthio group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium include other quinolinium salts with different substituents, such as:
- 2-(Methylthio)-1-(3-carboxypropyl)quinolinium
- 2-(Methylthio)-1-(3-hydroxypropyl)quinolinium
- 2-(Methylthio)-1-(3-aminopropyl)quinolinium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
68239-09-8 |
|---|---|
Molecular Formula |
C13H15NO3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(2-methylsulfanylquinolin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S2/c1-18-13-8-7-11-5-2-3-6-12(11)14(13)9-4-10-19(15,16)17/h2-3,5-8H,4,9-10H2,1H3 |
InChI Key |
WMDSVEWSDJCYTK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](C2=CC=CC=C2C=C1)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)


![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)

![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
